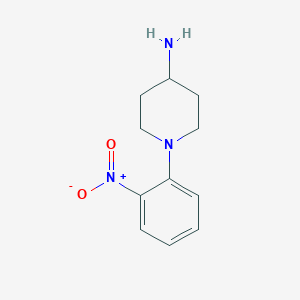

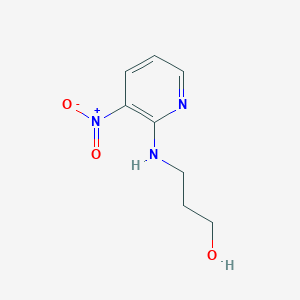

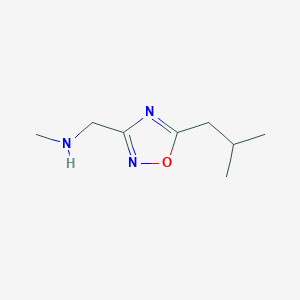

1-(2-Nitrophenyl)piperidin-4-amine

説明

The compound "1-(2-Nitrophenyl)piperidin-4-amine" is a chemical species that is part of a broader class of organic compounds featuring a piperidine ring substituted with a nitrophenyl group and an amine group. The papers provided discuss various reactions and properties of related compounds, which can shed light on the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of nitrophenyl-substituted piperidines can be complex, involving multiple steps and intermediates. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product through intermediate stages . Similarly, the reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene in acetonitrile solvent yields a series of fluorinated aminoethene and aminoethane products . These studies suggest that the synthesis of "this compound" would likely involve nitrophenyl and piperidine precursors, with careful control of reaction conditions to ensure the correct substitution pattern.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography, revealing the conformation of the piperidine ring and its substituents. For example, the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts show how the piperazine ring twists in relation to the phenyl rings . Although the exact structure of "this compound" is not provided, these studies indicate that the nitro and amine substituents would significantly influence the overall molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of nitrophenyl-substituted cyclic amines in dehydrogenation reactions has been studied, showing that the position of the nitro group affects the reaction outcome . For example, compounds with a (2-nitrophenyl) substituent reacted to give various ketones and lactams, depending on additional substituents . This suggests that "this compound" could participate in similar dehydrogenation reactions, potentially yielding a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl-substituted amines are influenced by their molecular structure. The kinetics and mechanism of reactions involving these compounds have been studied, revealing details such as rate constants, activation enthalpies, and the influence of solvent . The presence of the nitro group and its position relative to the amine can affect the reactivity and stability of the molecule. For "this compound," one could expect similar solvent-dependent behavior and reactivity patterns, particularly in nucleophilic substitution reactions.

将来の方向性

Piperidines, including “1-(2-Nitrophenyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods used to synthesize piperidines can provide alternative approaches in the preparation of drugs or compounds with similar structure .

作用機序

Target of Action

It’s worth noting that a structurally similar compound, apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor xa .

Mode of Action

Based on the similarity to apixaban, it may interact with its targets to inhibit specific biochemical processes, such as blood coagulation .

Biochemical Pathways

Compounds like apixaban affect the coagulation cascade by inhibiting factor xa .

Pharmacokinetics

Apixaban, a similar compound, is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .

Result of Action

Similar compounds like apixaban have been approved for the clinical treatment of various thromboembolic disorders .

特性

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHTNIPNNRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973308 | |

| Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952949-14-3, 57718-44-2 | |

| Record name | 1-(2-Nitrophenyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952949-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Nitrophenyl)piperidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)